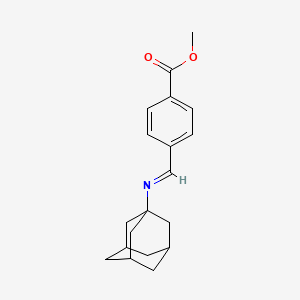

Methyl 4-(1-adamantyliminomethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-adamantyliminomethyl)benzoate, also known as MABN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MABN is a derivative of benzoic acid and has a unique molecular structure that makes it a promising candidate for drug development.

Scientific Research Applications

Insecticide Development

Methyl benzoate: , a compound related to Methyl 4-(1-adamantyliminomethyl)benzoate, has been studied for its potential as an environmentally safe insecticide. It’s a botanical insecticide that occurs naturally as a metabolite in plants and has shown effectiveness against a variety of agricultural, stored product, and urban insect pests . Its modes of action include being a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant.

Organic Electronics

Research into the charge transport and luminescence properties of related benzoate compounds has implications for the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . Complexation with metal ions like Pt, Pd, Ni, Ir, Rh, and Zn has been shown to improve hole and electron transfer rates, which is crucial for the performance of OLEDs and OSCs .

Catalysis

Methyl benzoate compounds have been synthesized using various benzoic acids and methanol with an acidic catalyst. These compounds are of interest in catalysis research, particularly in the development of solid acids and zirconium metal solids fixed with various substances .

Medicinal Chemistry

Adamantane derivatives, which include Methyl 4-(1-adamantyliminomethyl)benzoate, have diverse applications in medicinal chemistry. They are valued for their unique structural, biological, and stimulus-responsive properties. These compounds are often used in the synthesis of bioactive compounds and pharmaceuticals .

Nanomaterials

The unique structure of adamantane derivatives also makes them suitable for nanomaterials development. Their high reactivity allows for the creation of various functional adamantane derivatives, which can be used as monomers for thermally stable and high-energy materials .

Receptor Modulation

Explorations into adamantane derivatives have revealed their potential in modulating different proteins, including N-methyl-D-aspartate receptors and Ca²⁺ ion channels. This has implications for the development of new pharmaceuticals targeting σ receptors, which are a unique class of receptors with various subtypes .

properties

IUPAC Name |

methyl 4-(1-adamantyliminomethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-22-18(21)17-4-2-13(3-5-17)12-20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,12,14-16H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHGUDLRTQDEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-adamantyliminomethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2900841.png)

![2-[(3-Chlorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2900848.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)

![1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2900853.png)

![(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2900856.png)